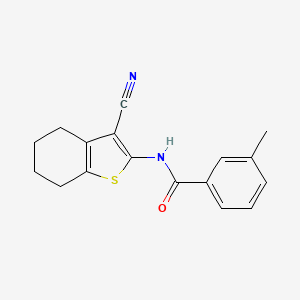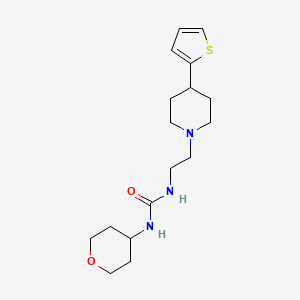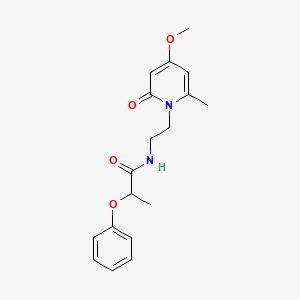![molecular formula C13H7F2N3O B2964973 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine CAS No. 339104-55-1](/img/structure/B2964973.png)
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a useful research compound. Its molecular formula is C13H7F2N3O and its molecular weight is 259.216. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Novel Antitumor Activity
The synthesis and investigation of 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including compounds structurally related to 4-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine, have shown promising results in antitumor activity. These compounds, through modifications to increase lipophilicity for better cell wall transport, exhibited significant in vitro anti-cancer effects in a panel of 12 cell lines. Compound 17, in particular, demonstrated a mean IC50 value of 5.66 μM, highlighting the potential of these derivatives in medical applications targeting cancer cells (Maftei et al., 2016).
Antimicrobial Applications
Synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide and their subsequent transformation into various pyridine-containing compounds, including this compound analogs, have been explored for antimicrobial activities. These compounds have shown good to moderate activity against a range of microbial strains, suggesting their potential as bases for developing new antimicrobial agents (Bayrak et al., 2009).
Anticancer and Antimicrobial Agents
The design and synthesis of 1,3-oxazole clubbed with pyridyl-pyrazolines, which share a structural motif with this compound, have demonstrated notable anticancer and antimicrobial properties. These compounds have shown significant activity against cancer cell lines and pathogenic strains in vitro, further supporting the versatility of the 1,2,4-oxadiazole core in therapeutic applications (Katariya et al., 2021).
Apoptosis Inducers in Cancer Treatment
Research into 3-aryl-5-aryl-1,2,4-oxadiazoles has identified compounds capable of inducing apoptosis in cancer cells. These findings underscore the therapeutic potential of oxadiazole derivatives, including those structurally related to this compound, as apoptosis inducers and anticancer agents. The ability to target and induce cell death in cancer cells provides a valuable approach to cancer treatment (Zhang et al., 2005).
Propriétés
IUPAC Name |
5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-9-2-1-3-10(15)11(9)13-17-12(18-19-13)8-4-6-16-7-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NERRIEFJMGYIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=NO2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401327273 |
Source


|
| Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
14.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49666656 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
339104-55-1 |
Source


|
| Record name | 5-(2,6-difluorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401327273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-methoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2964890.png)
![N-[Cyano-(2-methoxyphenyl)methyl]-2-(1-methylpiperidin-4-yl)-1H-imidazole-5-carboxamide](/img/structure/B2964891.png)



![2-([1,1'-biphenyl]-4-yl)-N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2964899.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2964902.png)
![N-(4-isopropylphenyl)-2-((2-thiomorpholinothiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2964904.png)


![2-Chloro-6-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2964909.png)


![3-Bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol](/img/structure/B2964913.png)
